molecular formula C10H6Cl2N2O B13678957 2-(2,3-Dichlorophenyl)-1H-imidazole-5-carbaldehyde

2-(2,3-Dichlorophenyl)-1H-imidazole-5-carbaldehyde

Cat. No.: B13678957
M. Wt: 241.07 g/mol
InChI Key: FSRCIUVAUSVAPJ-UHFFFAOYSA-N
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Description

2-(2,3-Dichlorophenyl)-1H-imidazole-5-carbaldehyde is a chemical compound that belongs to the imidazole family. This compound is characterized by the presence of a dichlorophenyl group attached to an imidazole ring, which is further substituted with a carbaldehyde group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dichlorophenyl)-1H-imidazole-5-carbaldehyde typically involves the reaction of 2,3-dichlorobenzonitrile with imidazole under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dichlorophenyl)-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,3-Dichlorophenyl)-1H-imidazole-5-carbaldehyde is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: In the study of enzyme inhibitors and as a probe for biological assays.

    Medicine: Potential use in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs targeting specific enzymes or receptors.

    Industry: Used in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 2-(2,3-Dichlorophenyl)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction is facilitated by the presence of the imidazole ring, which can form hydrogen bonds and other interactions with the enzyme’s active site residues .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichlorophenylpiperazine: A compound with similar dichlorophenyl substitution but a different core structure.

    2,3-Dichlorophenylboronic acid: Another dichlorophenyl-substituted compound used in organic synthesis.

    2,3-Dichlorophenyl isothiocyanate: Used in the synthesis of various organic compounds

Uniqueness

2-(2,3-Dichlorophenyl)-1H-imidazole-5-carbaldehyde is unique due to its imidazole core, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in research and industrial applications, distinguishing it from other dichlorophenyl-substituted compounds .

Properties

Molecular Formula

C10H6Cl2N2O

Molecular Weight

241.07 g/mol

IUPAC Name

2-(2,3-dichlorophenyl)-1H-imidazole-5-carbaldehyde

InChI

InChI=1S/C10H6Cl2N2O/c11-8-3-1-2-7(9(8)12)10-13-4-6(5-15)14-10/h1-5H,(H,13,14)

InChI Key

FSRCIUVAUSVAPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=NC=C(N2)C=O

Origin of Product

United States

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